molecular formula C12H23NO B14188953 3-Ethylidene-N,N,2-trimethylheptanamide CAS No. 922177-52-4

3-Ethylidene-N,N,2-trimethylheptanamide

Cat. No.: B14188953
CAS No.: 922177-52-4
M. Wt: 197.32 g/mol
InChI Key: ZXRVKEMIQQYJII-UHFFFAOYSA-N
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Description

3-Ethylidene-N,N,2-trimethylheptanamide is an organic compound with the molecular formula C12H23NO It is characterized by its unique structure, which includes a tertiary amide group and multiple carbon-carbon double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylidene-N,N,2-trimethylheptanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethylideneheptanal with N,N,2-trimethylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-N,N,2-trimethylheptanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted amides or alcohols, depending on the nucleophile used

Scientific Research Applications

3-Ethylidene-N,N,2-trimethylheptanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Ethylidene-N,N,2-trimethylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethylidene group may participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Similar in structure but lacks the ethylidene group.

    N,N-Diethylformamide: Contains a formamide group instead of an amide group.

    N,N-Dimethylformamide: Similar amide structure but with different alkyl substituents.

Uniqueness

3-Ethylidene-N,N,2-trimethylheptanamide is unique due to its combination of an ethylidene group and a tertiary amide structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

922177-52-4

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

3-ethylidene-N,N,2-trimethylheptanamide

InChI

InChI=1S/C12H23NO/c1-6-8-9-11(7-2)10(3)12(14)13(4)5/h7,10H,6,8-9H2,1-5H3

InChI Key

ZXRVKEMIQQYJII-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC)C(C)C(=O)N(C)C

Origin of Product

United States

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